molecular formula C7H16ClNO2 B15312911 (2S,4S)-2-amino-4-methylhexanoic acid hydrochloride

(2S,4S)-2-amino-4-methylhexanoic acid hydrochloride

Katalognummer: B15312911
Molekulargewicht: 181.66 g/mol
InChI-Schlüssel: SPQQAYQGFFZOGP-GEMLJDPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-2-amino-4-methylhexanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and pharmaceutical applications. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-methylhexanoic acid hydrochloride typically involves the use of enantiomerically pure starting materials. One common method includes the diastereoselective synthesis from commercially available precursors. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-2-amino-4-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction is often employed to reduce carbonyl groups to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-2-amino-4-methylhexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in organic synthesis.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2S,4S)-2-amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or activator, depending on its structure and the biological context. The pathways involved often include key metabolic processes and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,4S)-4-hydroxyproline: Another chiral amino acid derivative with similar stereochemistry.

    (2S,4S)-4-methylproline: A structurally related compound with a different functional group.

Uniqueness

(2S,4S)-2-amino-4-methylhexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and methyl groups. This combination of features contributes to its distinct biological activity and makes it valuable in various applications.

Eigenschaften

Molekularformel

C7H16ClNO2

Molekulargewicht

181.66 g/mol

IUPAC-Name

(2S,4S)-2-amino-4-methylhexanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1

InChI-Schlüssel

SPQQAYQGFFZOGP-GEMLJDPKSA-N

Isomerische SMILES

CC[C@H](C)C[C@@H](C(=O)O)N.Cl

Kanonische SMILES

CCC(C)CC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.